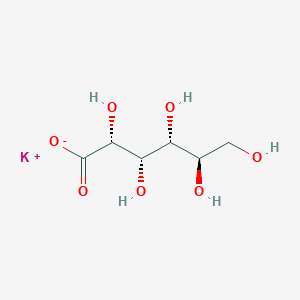

potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Description

Properties

IUPAC Name |

potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCFGWHYROZGBI-JJKGCWMISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodextrins are typically synthesized from starch through the enzymatic action of cyclodextrin glycosyltransferase. The process involves the conversion of starch into cyclodextrins via a series of enzymatic reactions that cleave and re-form glycosidic bonds .

Industrial Production Methods: Industrial production of cyclodextrins involves the use of microbial fermentation processes. The starch substrate is treated with cyclodextrin glycosyltransferase-producing microorganisms, such as Bacillus species, under controlled conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with altered solubility and reactivity.

Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

Common Reagents and Conditions:

Oxidation: Reagents such as sodium periodate are used under mild conditions.

Reduction: Sodium borohydride is commonly employed.

Substitution: Reagents like acetic anhydride or alkyl halides are used under basic conditions.

Major Products:

Oxidation: Oxidized cyclodextrins with altered solubility.

Reduction: Reduced cyclodextrins with modified hydroxyl groups.

Substitution: Substituted cyclodextrins with enhanced properties.

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research:

Chemistry: Used as molecular encapsulating agents to enhance the solubility and stability of hydrophobic compounds.

Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.

Medicine: Utilized in the formulation of various drugs to enhance their therapeutic efficacy.

Industry: Applied in the food industry to stabilize flavors and fragrances, and in the cosmetic industry to improve the stability of active ingredients

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complex enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved include the interaction with hydrophobic regions of the guest molecules, leading to improved delivery and efficacy .

Comparison with Similar Compounds

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:

Alpha-Cyclodextrin: Composed of six glucose units.

Beta-Cyclodextrin: Composed of seven glucose units.

Gamma-Cyclodextrin: Composed of eight glucose units.

Compared to these similar compounds, cyclodextrins offer a balance of cavity size and solubility, making them versatile for various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.